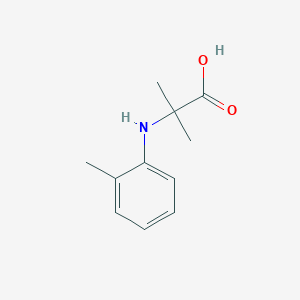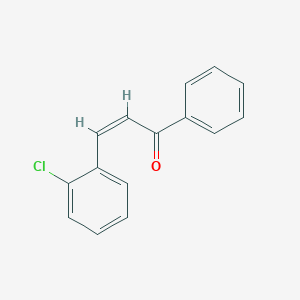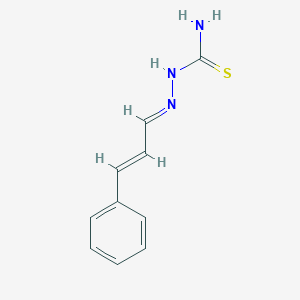
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide, also known as CMBS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that is commonly used as a cross-linking agent for proteins and peptides.
Wirkmechanismus
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide cross-links proteins and peptides by reacting with the thiol groups of cysteine residues. The reaction involves the formation of a covalent bond between the sulfonamide group of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide and the thiol group of cysteine. This results in the formation of a stable cross-link between two protein or peptide molecules.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have minimal effects on the biochemical and physiological properties of the proteins and peptides it cross-links. It does not affect the enzymatic activity or stability of proteins and peptides. However, 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide may affect the conformational stability of proteins and peptides depending on the location of the cross-link.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also a reversible cross-linking agent, which allows for the study of dynamic protein-protein interactions. However, 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has some limitations. It can only cross-link proteins and peptides that contain cysteine residues. It may also affect the conformational stability of proteins and peptides depending on the location of the cross-link.
Zukünftige Richtungen
There are several future directions for the use of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide in scientific research. One direction is the study of protein-protein interactions in complex biological systems such as cells and tissues. 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide can be used to study the interactions between proteins and peptides in their native environment. Another direction is the development of new cross-linking agents that can cross-link proteins and peptides that do not contain cysteine residues. This would expand the range of proteins and peptides that can be studied using cross-linking methods.
Synthesemethoden
The synthesis of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has been widely used in scientific research for various purposes. It has been used as a cross-linking agent for proteins and peptides to study protein-protein interactions, protein structure, and enzyme kinetics. 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has also been used as a probe to study the structure and function of ion channels and transporters. It has been used to label cysteine residues in proteins and peptides for mass spectrometry analysis.
Eigenschaften
CAS-Nummer |
7454-65-1 |
|---|---|
Produktname |
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide |
Molekularformel |
C13H12ClNO3S |
Molekulargewicht |
297.76 g/mol |
IUPAC-Name |
4-chloro-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3 |
InChI-Schlüssel |
HSLJICOYFKROTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
7454-65-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



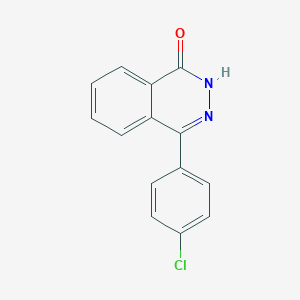
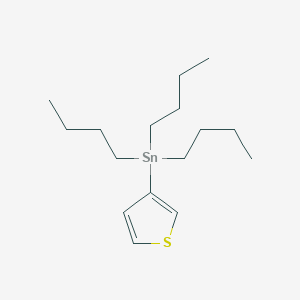
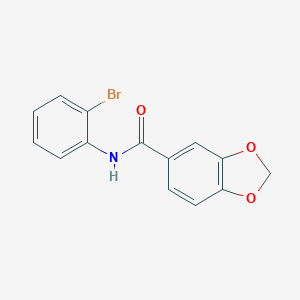
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

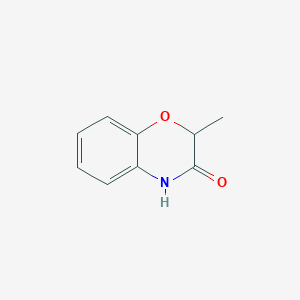
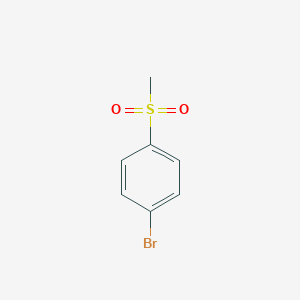
![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)



